molecular formula C25H23N3O3 B461741 4-(2,5-DIMETHYL-3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)PHENYL ACETATE

4-(2,5-DIMETHYL-3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)PHENYL ACETATE

Cat. No.: B461741
M. Wt: 413.5g/mol
InChI Key: CIIGTBGUZGMLID-IWIPYMOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-DIMETHYL-3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)PHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes a pyrazole and pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-DIMETHYL-3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)PHENYL ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylpyrrole with benzaldehyde derivatives under acidic conditions to form the intermediate compound, which is then reacted with pyrazole derivatives to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-DIMETHYL-3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)PHENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like sodium hydroxide or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(2,5-DIMETHYL-3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)PHENYL ACETATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-DIMETHYL-3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)PHENYL ACETATE is unique due to its combination of pyrazole and pyrrole moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5g/mol

IUPAC Name

[4-[2,5-dimethyl-3-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrrol-1-yl]phenyl] acetate

InChI

InChI=1S/C25H23N3O3/c1-16-14-20(18(3)27(16)21-10-12-23(13-11-21)31-19(4)29)15-24-17(2)26-28(25(24)30)22-8-6-5-7-9-22/h5-15H,1-4H3/b24-15-

InChI Key

CIIGTBGUZGMLID-IWIPYMOSSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC(=O)C)C)/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)C

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC(=O)C)C)C=C3C(=NN(C3=O)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC(=O)C)C)C=C3C(=NN(C3=O)C4=CC=CC=C4)C

Origin of Product

United States

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